BenchChemオンラインストアへようこそ!

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

Lipophilicity Drug Design ADME

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate (CAS 868679-32-7) is a synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine (pyridinone) class, bearing a nitro group at position 3, a methyl substituent at position 6, and an isobutyrate ester at position 4. This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including Mycobacterium tuberculosis enzymes and human E3 ubiquitin ligases.

Molecular Formula C10H12N2O5
Molecular Weight 240.215
CAS No. 868679-32-7
Cat. No. B2919158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate
CAS868679-32-7
Molecular FormulaC10H12N2O5
Molecular Weight240.215
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)C
InChIInChI=1S/C10H12N2O5/c1-5(2)10(14)17-7-4-6(3)11-9(13)8(7)12(15)16/h4-5H,1-3H3,(H,11,13)
InChIKeyQVCZJRADLJGCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate (CAS 868679-32-7): Core Scaffold and Procurement Context


6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate (CAS 868679-32-7) is a synthetic small-molecule belonging to the 2-oxo-1,2-dihydropyridine (pyridinone) class, bearing a nitro group at position 3, a methyl substituent at position 6, and an isobutyrate ester at position 4 . This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including Mycobacterium tuberculosis enzymes and human E3 ubiquitin ligases [1][2]. The isobutyrate ester moiety is a key structural determinant that differentiates this compound from simpler ester or acid analogs in both physicochemical and pharmacological profiling contexts.

Why 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate Cannot Be Replaced by Generic In-Class Analogs


Substitution at the 4-position of the 6-methyl-3-nitropyridin-2(1H)-one core profoundly alters lipophilicity, solubility, metabolic stability, and target engagement [1][2]. The isobutyrate ester introduces a branched alkyl chain that increases LogP by approximately 1.1 log units relative to the ethyl ester, directly impacting membrane permeability and bioavailability [3]. Furthermore, the steric bulk of the isobutyrate group retards ester hydrolysis compared to linear or smaller esters, potentially extending metabolic half-life [2]. These quantitative differences render simple replacement by a free acid, methyl/ethyl ester, or hydroxy analog impossible without altering pharmacological performance.

Quantitative Differentiation Evidence for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate vs. Closest Analogs


Predicted Lipophilicity (LogP): Isobutyrate Ester vs. Ethyl Ester Enhances Membrane Permeability

The isobutyrate ester confers significantly higher lipophilicity than the commonly available ethyl ester analog. The XLogP3-AA of ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is 0.6 [1]. Based on the measured logP difference between ethyl acetate (logP = 0.73) and isobutyl acetate (logP = 1.78–1.80) [2], the target isobutyrate ester is predicted to have an XLogP of approximately 1.67, representing a ~1.1 log unit increase. This lipophilicity gain is expected to improve passive membrane permeability and oral absorption, making the isobutyrate ester a superior candidate for cell-based assays and in vivo studies where intracellular or CNS target engagement is required.

Lipophilicity Drug Design ADME

Target Engagement Potency: MDM2 Inhibitory Activity of the Benzoate Analog Establishes Scaffold Competence

The benzoate ester analog of the target compound, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate (MLS000680115), demonstrates potent inhibition of human E3 ubiquitin-protein ligase Mdm2 with an EC50 of 10 nM in a Molecular Library Screening Center Network (MLSCN) assay [1]. This establishes that the 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine scaffold, when esterified at the 4-position, is capable of potent target engagement. The isobutyrate ester is expected to retain or enhance this activity due to improved physicochemical properties, providing a direct rationale for selecting this specific ester over non-esterified or less lipophilic analogs when targeting Mdm2 or related protein-protein interactions.

MDM2 Cancer Protein-Protein Interaction

Steric Hindrance to Ester Hydrolysis: Isobutyrate Branching Retards Metabolic Degradation

The branched isobutyrate ester provides greater steric hindrance around the ester carbonyl compared to linear esters (e.g., n-butyrate) or smaller acyl groups (acetate, propionate). In analogous prodrug systems, branching at the α-carbon of the ester reduces the rate of enzymatic hydrolysis by carboxylesterases, leading to prolonged half-life in plasma and tissues [1]. While direct hydrolysis kinetics for this compound are not reported, the well-established structure-metabolism relationship across diverse ester prodrugs supports the inference that the isobutyrate ester offers superior metabolic stability compared to its straight-chain or less substituted counterparts.

Metabolic Stability Prodrug Design Ester Hydrolysis

Antitubercular Scaffold Validation: Hydroxy Analog Inhibits M. tuberculosis Orotate Phosphoribosyltransferase

The 4-hydroxy analog of the target compound, 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, was identified as an inhibitor of Mycobacterium tuberculosis orotate phosphoribosyltransferase (OPRTase) [1]. This enzyme is essential for de novo pyrimidine biosynthesis in mycobacteria. The 4-isobutyrate ester serves as a potential prodrug or lipophilic analog of this active scaffold, offering improved cell wall penetration in mycobacterial species compared to the highly polar hydroxy compound (melting point: 293–296°C, poorly soluble in water) [2]. This positions the isobutyrate ester as a more drug-like candidate for antitubercular screening.

Tuberculosis Antimicrobial Enzyme Inhibition

Recommended Application Scenarios for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate Based on Quantitative Evidence


Oncology Drug Discovery: MDM2/p53 Protein-Protein Interaction Inhibitor Lead Optimization

The potent Mdm2 inhibitory activity of the benzoate analog (EC50 = 10 nM) [1] combined with the enhanced lipophilicity of the isobutyrate ester (predicted XLogP ≈ 1.67 vs. 0.6 for ethyl ester) [2] makes this compound a compelling starting point for optimizing Mdm2 inhibitors. The improved membrane permeability is expected to increase intracellular target engagement, a critical requirement for disrupting the MDM2-p53 interaction in cancer cells.

Antitubercular Drug Development: Prodrug Strategy for Mycobacterial OPRTase Inhibition

Given that the 4-hydroxy parent compound inhibits M. tuberculosis OPRTase [3], the isobutyrate ester offers a prodrug approach to overcome the poor solubility and high melting point (293–296°C) of the hydroxy analog. The increased lipophilicity should enhance penetration through the mycolic acid-rich mycobacterial cell wall, potentially improving whole-cell activity against M. tuberculosis.

Chemical Biology Tool Compound: Esterase-Mediated Release for Cellular Target Identification

The sterically hindered isobutyrate ester is predicted to undergo slower enzymatic hydrolysis than linear esters [4], providing a controlled-release profile. This property can be exploited in cellular target identification studies, where gradual intracellular release of the active 4-hydroxy scaffold allows sustained target engagement without rapid clearance, facilitating pull-down and profiling experiments.

Fragment-Based Drug Discovery: Lipophilic Fragment Library Member for Screening

With a molecular weight of 240.21 g/mol and a moderate predicted LogP of ~1.67, this compound fits the physicochemical profile of a lipophilic fragment. It can be incorporated into fragment-based screening libraries targeting enzymes or protein-protein interactions, where the nitro group serves as a hydrogen bond acceptor and the ester moiety provides a vector for fragment growing.

Quote Request

Request a Quote for 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.